Rac-2-{[(1R,2R)-2-hydroxycyclopentyl](methyl)amino}acetic acid
Description
Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid is a chiral organic compound characterized by a cyclopentane ring substituted with a hydroxyl group at the (1R,2R) position, a methylamino group, and an acetic acid moiety. The "rac" prefix indicates a racemic mixture, containing both enantiomers. Its molecular formula is C₉H₁₇NO₃ (molecular weight: 179.09 g/mol), and it is cataloged under the identifier EN300-624291 .
Properties
IUPAC Name |
2-[[(1R,2R)-2-hydroxycyclopentyl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9(5-8(11)12)6-3-2-4-7(6)10/h6-7,10H,2-5H2,1H3,(H,11,12)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBNFCCQFBSUJN-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)[C@@H]1CCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as cyclopentanone and methylamine.
Formation of Cyclopentanol: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride (NaBH4).
Formation of the Amine: The cyclopentanol is then converted to the corresponding amine through a reductive amination reaction with methylamine and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Acid Formation: Finally, the amine is reacted with chloroacetic acid to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclopentyl ring can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of cyclopentane derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Cyclopentane derivatives.
Substitution Products: Various amine derivatives.
Scientific Research Applications
Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: It is employed in cell biology research to study cell cycle regulation and apoptosis.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs, which are involved in cell proliferation.
Industry: It is used in the pharmaceutical industry for the development of CDK inhibitors and other therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression(1R,2R)-2-hydroxycyclopentylamino}acetic acid. By binding to the ATP-binding site of CDKs, it prevents their activation and subsequent phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Targets and Pathways Involved:
CDKs: Cyclin-dependent kinases such as CDK1, CDK2, CDK4, and CDK6.
Pathways: Cell cycle regulation, apoptosis, and DNA repair pathways.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid | C₉H₁₇NO₃ | 179.09 | Hydroxy, methylamino, acetic acid | SAR studies, enzyme inhibition |
| rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid HCl | C₇H₁₄ClNO₂ | 179.64 | Primary amine, acetic acid | Peptide mimics |
| Dasantafil | C₂₂H₂₈BrN₅O₅ | 522.40 | Purine-dione, hydroxycyclopentylamino | PDE5 inhibition |
| 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid | C₁₀H₁₇NO₃ | 199.25 | Cyclohexyl, acetamide | Neuroactive research |
Research Findings and Implications
- Stereochemical Impact : The (1R,2R) configuration in the target compound enhances hydrogen-bonding capacity compared to (1R,2S) analogs, as seen in cyclopentylamine derivatives .
- Functional Group Trade-offs : Substitution of the hydroxyl group with fluorobenzyl (in ) or methylsulfanyl (in ) alters lipophilicity, suggesting tunability for target-specific drug design.
- Therapeutic Potential: The hydroxycyclopentylamino motif in dasantafil underscores its role in enzyme inhibition, guiding future work on the target compound for kinase or phosphatase targeting .
Biological Activity
Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid, also known by its CAS number 2140629-42-9, is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores the compound's mechanisms of action, applications in research and medicine, and relevant case studies.
- Molecular Formula: C8H15NO3
- Molecular Weight: 173.21 g/mol
- IUPAC Name: 2-[(1R,2R)-2-hydroxycyclopentylamino]acetic acid
Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By binding to the ATP-binding site of CDKs, this compound prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. The specific CDKs targeted include CDK1, CDK2, CDK4, and CDK6, which play pivotal roles in cell proliferation and tumor growth .
Biological Activity
The biological activity of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid can be summarized as follows:
| Activity | Description |
|---|---|
| CDK Inhibition | Selectively inhibits CDKs with minimal off-target effects. |
| Cell Cycle Arrest | Induces G1/S phase arrest in cancer cells. |
| Apoptosis Induction | Promotes programmed cell death in malignant cells. |
| Potential Therapeutic Use | Investigated for use in various cancers due to its ability to inhibit cell proliferation. |
Applications in Research and Medicine
The compound has been utilized in various research settings to study its effects on cell biology and oncology:
- Cancer Research: Its ability to inhibit CDKs makes it a candidate for developing new cancer therapies. Studies have shown that it can effectively reduce tumor growth in preclinical models .
- Cell Cycle Studies: Researchers use this compound to explore the mechanisms of cell cycle regulation and the pathways involved in apoptosis .
- Pharmaceutical Development: It serves as a lead compound for synthesizing other CDK inhibitors that may have improved efficacy or reduced side effects .
Case Studies
-
Study on Tumor Growth Inhibition:
A study demonstrated that Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to its potent inhibition of CDK4 and CDK6, leading to cell cycle arrest . -
Cell Line Experiments:
In vitro experiments using various cancer cell lines showed that treatment with Rac-2 resulted in increased apoptosis rates compared to controls. Flow cytometry analysis confirmed that treated cells exhibited characteristics typical of apoptosis . -
Comparative Analysis with Other CDK Inhibitors:
When compared with other known CDK inhibitors like Palbociclib and Sorafenib, Rac-2 demonstrated a unique profile with fewer off-target effects while maintaining efficacy against multiple cancer types .
Q & A
Q. What are the optimal synthetic routes for Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid, and how is stereochemical integrity maintained?
The synthesis of this compound involves cyclization reactions and functional group transformations. Key steps include:
- Cyclopentane ring formation : Cyclization of precursors like methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate under acidic conditions (HCl) followed by neutralization and addition of potassium cyanate to yield the bicyclic structure .
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to preserve the (1R,2R)-hydroxycyclopentyl configuration. Purification via reverse-phase HPLC or chiral chromatography ensures enantiomeric excess >98% .
Q. Which analytical techniques are most reliable for characterizing Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid?
- Structural confirmation : High-resolution mass spectrometry (HRMS) and H/C NMR (e.g., coupling constants for cyclopentyl protons at δ 1.5–2.8 ppm) validate the bicyclic structure .
- Stereochemical analysis : Circular dichroism (CD) spectroscopy and X-ray crystallography (if single crystals are obtainable) confirm absolute configuration .
Q. How does the compound’s solubility profile impact experimental design in aqueous systems?
- pH-dependent solubility : The carboxylic acid moiety confers water solubility at pH > 3. For cell-based assays, buffer systems like PBS (pH 7.4) or HEPES (pH 6.5–7.5) are optimal. Solubility enhancers (e.g., DMSO ≤1%) may be required for stock solutions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported binding affinities of Rac-2-{(1R,2R)-2-hydroxycyclopentylamino}acetic acid toward enzyme targets?
- Orthogonal assays : Combine surface plasmon resonance (SPR) for kinetic analysis (/) with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). Discrepancies may arise from buffer ionic strength or competing ligands in SPR vs. ITC .
- Mutagenesis studies : Identify critical residues in the target enzyme (e.g., catalytic lysine or aspartate) via alanine scanning. Loss of binding in mutants supports direct interaction .
Q. How do the compound’s chiral centers influence its pharmacological activity in vivo?
- Enantiomer-specific effects : Compare the (1R,2R)-isomer with its (1S,2S)-counterpart in pharmacokinetic (PK) studies. For example, the (1R,2R)-form may exhibit 3–5× higher AUC (area under the curve) due to reduced hepatic clearance .
- Metabolic stability : Incubate enantiomers with liver microsomes to assess CYP450-mediated oxidation. Chiral HPLC tracks metabolite formation (e.g., hydroxylation at the cyclopentyl ring) .
Q. What computational models predict the compound’s interaction with G-protein-coupled receptors (GPCRs)?
- Docking simulations : Use Schrödinger’s Glide or AutoDock Vina to model binding to GPCRs (e.g., β-adrenergic receptor). Prioritize poses with hydrogen bonds between the carboxylic acid group and Ser203/Ser207 .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (CHARMM36 force field) for >100 ns to assess stability of the hydroxycyclopentyl group in the hydrophobic pocket .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for kinase inhibitors?
- Analog synthesis : Replace the methylamino group with bulkier substituents (e.g., isopropyl or benzyl) to sterically block off-target kinases.
- Kinase profiling : Test analogs against panels like Eurofins’ SelectScreen Kinase Profiling (IC determinations for 100+ kinases). A 10-fold selectivity window is achievable by modifying the cyclopentyl hydroxyl stereochemistry .
Methodological Considerations
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations (C) with target engagement (e.g., receptor occupancy via PET imaging). Poor in vivo activity may stem from rapid clearance (t < 2 hr) .
- Tissue distribution studies : Use radiolabeled C-compound to quantify accumulation in target organs (e.g., brain or liver) .
Q. What experimental controls are critical when studying the compound’s off-target effects?
- Negative controls : Include enantiomers or structurally related but inactive analogs (e.g., Rac-2-{(1S,2S)-2-hydroxycyclopentylamino}acetic acid) to confirm target specificity.
- Positive controls : Use known inhibitors/agonists (e.g., forskolin for adenylate cyclase assays) to validate assay sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
